N-Benzyl N-Demethyl Trimebutine-d5

Description

BenchChem offers high-quality N-Benzyl N-Demethyl Trimebutine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl N-Demethyl Trimebutine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

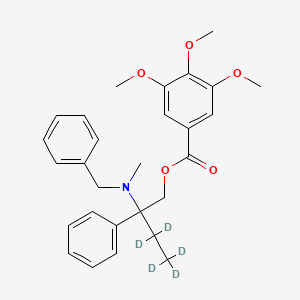

Structure

3D Structure

Properties

IUPAC Name |

[2-[benzyl(methyl)amino]-3,3,4,4,4-pentadeuterio-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO5/c1-6-28(23-15-11-8-12-16-23,29(2)19-21-13-9-7-10-14-21)20-34-27(30)22-17-24(31-3)26(33-5)25(18-22)32-4/h7-18H,6,19-20H2,1-5H3/i1D3,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTABTAJMFUXTFE-YRYIGFSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Benzyl N-Demethyl Trimebutine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzyl N-Demethyl Trimebutine-d5, a deuterated analog of a trimebutine (B1183) metabolite. This document outlines a detailed synthetic pathway, experimental protocols, and in-depth characterization methodologies, including data presentation and visualization, to support research and development in the pharmaceutical sciences.

Introduction

N-Benzyl N-Demethyl Trimebutine-d5 is the deuterium-labeled form of N-Benzyl N-Demethyl Trimebutine, a metabolite of the gastrointestinal motility modifier, Trimebutine. Deuterium-labeled compounds are of significant interest in pharmaceutical research, primarily for their use as internal standards in pharmacokinetic studies and for investigating metabolic pathways. The substitution of hydrogen with deuterium (B1214612) can also subtly alter the metabolic profile of a drug, a strategy sometimes employed to enhance its pharmacokinetic properties. This guide details a feasible synthetic route and the analytical characterization of this specific isotopically labeled compound.

Compound Profile:

| Parameter | Value |

| Compound Name | N-Benzyl N-Demethyl Trimebutine-d5 |

| CAS Number | 1330189-05-3[1] |

| Molecular Formula | C₂₈H₂₈D₅NO₅[1] |

| Molecular Weight | 468.60 g/mol [1] |

| Structure | 3,4,5-Trimethoxybenzoic acid 2-(N-benzyl-N-methylamino)-2-phenylbutyl-d5 ester |

Synthesis Pathway

The synthesis of N-Benzyl N-Demethyl Trimebutine-d5 can be achieved through a two-step process. The proposed pathway begins with the N-benzylation of the commercially available deuterated intermediate, 2-(Methylamino)-2-phenylbutanol-d5, followed by esterification with 3,4,5-trimethoxybenzoyl chloride.

References

Physicochemical Properties of N-Benzyl N-Demethyl Trimebutine-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl N-Demethyl Trimebutine-d5 is a deuterated analog of a metabolite of Trimebutine (B1183). Trimebutine is a non-competitive spasmolytic agent with affinity for peripheral delta-, mu-, and kappa-opioid receptors, as well as acting on intestinal calcium and potassium channels. It is utilized in the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. The deuterated form, N-Benzyl N-Demethyl Trimebutine-d5, serves as a crucial internal standard for pharmacokinetic and metabolic studies of Trimebutine, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and the pharmacological context of its parent compound.

Physicochemical Data

| Property | Value | Source |

| Chemical Name | 3,4,5-Trimethoxybenzoic acid 2-(N-benzyl-N-methylamino)-2-phenylbutyl-d5 ester | [1] |

| Synonyms | N-Benzyl N-Monodesmethyltrimebutine-d5 | [1] |

| CAS Number | 1330189-05-3 | [2] |

| Molecular Formula | C₂₈H₂₈D₅NO₅ | [2] |

| Molecular Weight | 468.60 g/mol | [2] |

| Physical State | White Solid | [3] |

| Solubility | Soluble in Dichloromethane | [3] |

| Melting Point | Not explicitly reported. The non-deuterated parent drug, Trimebutine, has a reported melting point of 78-82 °C.[4] | N/A |

| Boiling Point | Not reported. | N/A |

| pKa | Not experimentally determined. Computational prediction methods for non-aqueous solvents could provide an estimate.[5][6] | N/A |

Experimental Protocols

Detailed experimental data for N-Benzyl N-Demethyl Trimebutine-d5 are not widely published. The following protocols are representative methodologies used in pharmaceutical development for determining key physicochemical and analytical parameters.

Determination of Melting Point (Capillary Method)

This protocol outlines a standard procedure for determining the melting point of a solid crystalline substance.

Caption: Workflow for Melting Point Determination.

Solubility Assessment (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.[7][8][9]

Caption: Workflow for Shake-Flask Solubility Assessment.

Analytical Characterization: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the quantification of N-Benzyl N-Demethyl Trimebutine-d5 and its non-deuterated counterpart in biological matrices.[10][11]

Caption: Workflow for HPLC-MS/MS Analysis.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and isotopic labeling of N-Benzyl N-Demethyl Trimebutine-d5.

-

¹H NMR: Will show a reduction in signal intensity or absence of signals corresponding to the positions of deuterium (B1214612) substitution.

-

²H NMR: Will show signals at the chemical shifts corresponding to the positions of the deuterium atoms.

-

¹³C NMR: Can provide information on the carbon skeleton and confirm the overall structure.[12][13]

Due to the deuteration, specific considerations for sample preparation and data acquisition are necessary, such as using a non-deuterated solvent for ²H NMR.

Signaling Pathways of Parent Compound: Trimebutine

Trimebutine exerts its pharmacological effects through a complex mechanism involving multiple targets in the gastrointestinal tract.

Opioid Receptor Modulation

Trimebutine and its active metabolite, N-desmethyltrimebutine (nortrimebutine), act as agonists at peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors. This interaction modulates gastrointestinal motility and visceral sensitivity.

Caption: Trimebutine's Opioid Receptor Signaling.

Ion Channel Modulation

Trimebutine directly affects smooth muscle cells by modulating ion channel activity, contributing to its spasmolytic effects. It has a dual, concentration-dependent effect on gut motility.

Caption: Trimebutine's Ion Channel Modulation.

Conclusion

N-Benzyl N-Demethyl Trimebutine-d5 is an indispensable tool for the bioanalytical quantification of Trimebutine and its metabolites. While specific physicochemical data for this deuterated standard are limited, established pharmaceutical methodologies can be applied for its characterization. Understanding the complex pharmacology of the parent compound, Trimebutine, provides the necessary context for its application in drug metabolism and pharmacokinetic research. This guide serves as a foundational resource for scientists and researchers working with this important analytical standard.

References

- 1. BioOrganics [bioorganics.biz]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. usbio.net [usbio.net]

- 4. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 9. who.int [who.int]

- 10. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. gala.gre.ac.uk [gala.gre.ac.uk]

- 13. bionmr.unl.edu [bionmr.unl.edu]

N-Benzyl N-Demethyl Trimebutine-d5 mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Trimebutine (B1183) and its Derivatives

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of Trimebutine and its primary active metabolite, N-monodesmethyltrimebutine (nor-trimebutine). The compound of interest, N-Benzyl N-Demethyl Trimebutine-d5, is a deuterated analogue of a trimebutine derivative.[1][2] Deuterated compounds are frequently synthesized for research purposes, often serving as internal standards in analytical assays or to investigate drug metabolism and pharmacokinetics. As such, the core pharmacological activity is best understood through the actions of Trimebutine and its metabolites.

Trimebutine is a multifaceted spasmolytic agent utilized in the treatment of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[3][4] Its therapeutic efficacy stems from a complex mechanism of action that involves the modulation of ion channels and interaction with opioid receptors within the gastrointestinal tract.[4] This dual functionality allows it to normalize gut motility, alleviating symptoms of both hypermotility and hypomotility.[3][5]

Core Mechanism of Action

The pharmacological effects of Trimebutine and its active metabolite, nor-trimebutine, are primarily exerted through two main pathways: modulation of ion channels in smooth muscle cells and interaction with peripheral opioid receptors in the enteric nervous system.

Ion Channel Modulation

Trimebutine and nor-trimebutine directly influence the activity of several key ion channels in gastrointestinal smooth muscle cells, thereby regulating contractility.

-

Sodium Channel Blockade: Both Trimebutine and its metabolite nor-trimebutine are effective blockers of voltage-gated sodium channels in sensory neurons.[6] This action is believed to contribute to its local anesthetic properties and visceral analgesic effects.[7] Nor-trimebutine, in particular, shows a potent inhibitory effect on veratridine-induced glutamate (B1630785) release, which is comparable to the local anesthetic bupivacaine.[6]

-

Calcium Channel Inhibition: Trimebutine inhibits voltage-dependent L-type calcium channels in a concentration and voltage-dependent manner.[8] It displays a higher affinity for the inactivated state of these channels.[8] By blocking the influx of calcium into smooth muscle cells, Trimebutine reduces the amplitude of spontaneous contractions, leading to an antispasmodic effect, particularly at higher concentrations.[3][5]

-

Potassium Channel Inhibition: Trimebutine also inhibits outward potassium currents, including both Ca2+-dependent (IKCa) and Ca2+-independent (IKv) potassium currents.[9] This inhibition leads to membrane depolarization, which can enhance muscle contractions at lower concentrations.[3][9] This dual, concentration-dependent effect on ion channels underpins Trimebutine's ability to both stimulate and inhibit gut motility.[3]

Opioid Receptor Agonism

Trimebutine and its metabolites act as agonists at peripheral opioid receptors (mu, kappa, and delta) in the enteric nervous system.[4][10][11] This interaction contributes to the regulation of gastrointestinal motility and visceral sensitivity. It has a notable affinity for μ-opioid receptors, though lower than that of morphine.[10][12] This opioid receptor activity is crucial for its ability to induce premature phase III of the migrating motor complex, which helps to normalize bowel function.[11]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Trimebutine and its primary active metabolite, N-monodesmethyltrimebutine (nor-trimebutine).

| Compound | Target | Assay | Parameter | Value (µM) | Reference |

| Trimebutine | Sodium Channels | [3H]batrachotoxin binding | Ki | 2.66 ± 0.15 | [6] |

| Sodium Currents (DRG neurons) | Electrophysiology | IC50 | 0.83 ± 0.09 | [6] | |

| Potassium Currents (DRG neurons) | Electrophysiology | IC50 | 23 ± 6 | [6] | |

| Ca2+ Current (ileal smooth muscle) | Electrophysiology (HP -40mV) | IC50 | 7 | [8] | |

| Ca2+ Current (ileal smooth muscle) | Electrophysiology (HP -60mV) | IC50 | 36 | [8] | |

| Ca2+-independent K+ current (IKv) | Electrophysiology | IC50 | 7.6 | [9] | |

| Ca2+-dependent K+ current (IKCa) | Electrophysiology | IC50 | 23.5 | [9] | |

| Nor-trimebutine | Sodium Channels | [3H]batrachotoxin binding | Ki | 0.73 ± 0.02 | [6] |

| Sodium Currents (DRG neurons) | Electrophysiology | IC50 | 1.23 ± 0.19 | [6] | |

| Veratridine-induced glutamate release | Functional Assay | IC50 | 8.5 | [6] |

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to Trimebutine's mechanism of action.

Caption: Signaling pathway of Trimebutine and Nor-trimebutine.

References

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological properties of trimebutine and N-monodesmethyltrimebutine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Trimebutine Maleate? [synapse.patsnap.com]

- 8. Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of trimebutine on K+ current in rabbit ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The opioid receptor selectivity for trimebutine in isolated tissues experiments and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trimebutine - Wikipedia [en.wikipedia.org]

- 12. The Opioid Receptor Selectivity for Trimebutine in Isolated Tissues Experiments and Receptor Binding Studies [jstage.jst.go.jp]

The Pharmacokinetic Profile of Deuterated Trimebutine Metabolites: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetics of deuterated trimebutine (B1183) and its metabolites. By leveraging the kinetic isotope effect, deuterium (B1214612) substitution has been investigated as a strategy to modulate the metabolic fate of trimebutine, a spasmolytic agent used for irritable bowel syndrome (IBS) and other gastrointestinal motility disorders. This document synthesizes available data on the metabolic pathways, details relevant experimental methodologies, and visualizes the associated signaling mechanisms.

Executive Summary

Trimebutine undergoes extensive first-pass metabolism, primarily through two competing pathways: N-demethylation and ester hydrolysis. Its main active metabolite is N-monodesmethyltrimebutine (nortrimebutine). Studies utilizing deuterium-labeled analogues of trimebutine metabolites have been instrumental in elucidating these complex metabolic routes. The foundational research in this area demonstrates that deuteration can significantly alter the preference for these pathways, providing a tool to potentially improve the drug's pharmacokinetic profile. This guide will delve into the specifics of these findings, presenting the available quantitative data, the methodologies used to obtain it, and the underlying biological pathways.

Comparative Pharmacokinetics of Trimebutine and its Deuterated Metabolites

While comprehensive pharmacokinetic parameters (Cmax, Tmax, AUC) for deuterated trimebutine itself are not extensively available in public literature, studies on its deuterated metabolites offer significant insights into how isotopic substitution affects its metabolic fate. The primary study in this domain involved the simultaneous administration of trimebutine maleate (B1232345) and a deuterium-labeled version of its hydrolyzed metabolite, 2-dimethylamino-2-phenylbutanol-d3.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters for non-deuterated trimebutine and its primary active metabolite, N-desmethyltrimebutine, in humans, which serve as a baseline for understanding the potential impact of deuteration.

Table 1: Pharmacokinetic Parameters of Trimebutine (Non-Deuterated) in Healthy Volunteers

| Parameter | Value | Conditions |

| Tmax (Peak Plasma Time) | 0.80 - 1.5 hours | Single oral dose |

| Cmax (Max. Concentration) | Dose-dependent | Single oral dose |

| t½ (Elimination Half-life) | ~2.77 hours | Single 200 mg oral dose |

| Protein Binding | Minimal (~5%) | in vivo and in vitro |

| Excretion | Predominantly renal (~94%) | Oral administration |

Table 2: Pharmacokinetic Parameters of N-desmethyltrimebutine (Non-Deuterated) in Healthy Volunteers

| Parameter | Value | Conditions |

| Tmax (Peak Plasma Time) | 1.0 - 2.0 hours | Following oral trimebutine |

| Cmax (Max. Concentration) | Higher than parent drug | Following oral trimebutine |

| t½ (Elimination Half-life) | ~9.2 hours | Following oral trimebutine |

| Bioavailability | Main entity in plasma | Due to high first-pass metabolism |

Note: The data for these tables is compiled from multiple sources providing pharmacokinetic data on non-deuterated trimebutine and its metabolites.[1][2]

A pivotal study using a deuterium-labeled metabolite provided a qualitative comparison of urinary metabolite excretion in animal models, highlighting the impact of deuteration on metabolic pathways.[3]

Table 3: Relative Urinary Excretion of Alcohol-Moiety Metabolites in Dogs

| Compound Administered | Metabolite Profile | Implication |

| Trimebutine | N-demethylated metabolites > Hydrolyzed metabolite | Preferential N-demethylation followed by hydrolysis |

| Deuterated Hydrolyzed Metabolite (d3) | Hydrolyzed metabolite >> N-demethylated metabolites | Predominance of direct conjugation over N-demethylation |

This table is a qualitative summary based on the findings of Miura et al. (1989), which showed the order of quantities of metabolites.[3]

Experimental Protocols

The following sections detail the methodologies employed in the study of deuterated trimebutine metabolites.

In Vivo Animal Studies Protocol

This protocol is based on the foundational study investigating the metabolic pathways of trimebutine using a deuterated metabolite.[3]

-

Animal Models: Male Beagle dogs and Wistar rats.

-

Drug Administration: Simultaneous oral administration of trimebutine maleate (e.g., 10 or 50 µmol/kg) and its deuterium-labeled hydrolyzed metabolite, 2-dimethylamino-2-phenylbutanol-d3.

-

Sample Collection: Urine is collected over a 24-hour period post-administration.

-

Sample Preparation for GC/MS Analysis:

-

An aliquot of urine is adjusted to an alkaline pH.

-

Extraction of metabolites is performed using an organic solvent (e.g., dichloromethane).

-

The organic layer is evaporated to dryness.

-

Derivatization of the residue is carried out to improve volatility for GC analysis (e.g., using N,O-bis(trimethylsilyl)acetamide).

-

-

GC/MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating drug metabolites (e.g., a fused silica (B1680970) column with a non-polar stationary phase).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A gradient temperature program is used to ensure the separation of different metabolites.

-

Mass Spectrometer: Operated in electron impact (EI) mode. Data is acquired in selected ion monitoring (SIM) mode to quantify the specific deuterated and non-deuterated metabolites based on their characteristic mass-to-charge ratios (m/z).

-

In Vitro Metabolism Studies Protocol

-

Preparation of Liver Microsomes: Liver microsomes are prepared from dogs and rats to study enzymatic activities.[3]

-

Incubation: Trimebutine or its deuterated metabolite is incubated with the liver microsomes in the presence of an NADPH-generating system.

-

Analysis: The reaction is stopped, and the mixture is analyzed by HPLC or GC/MS to determine the rate of N-demethylation and ester hydrolysis.[3][4]

Signaling Pathways and Mechanism of Action

Trimebutine exerts its effects on gastrointestinal motility through a complex interaction with multiple receptor systems. Its primary mechanism involves agonism at peripheral opioid receptors and modulation of ion channels.[5] More recent research has also implicated its role in modulating inflammatory pathways.[6]

Opioid Receptor Signaling

Trimebutine acts as an agonist at μ, κ, and δ opioid receptors in the gastrointestinal tract.[5][7][8] This interaction leads to a dual effect on intestinal motility, either stimulating or inhibiting contractions depending on the physiological state of the gut.[9]

Anti-inflammatory Signaling Pathway

Recent studies have shown that trimebutine can suppress inflammatory responses by inhibiting Toll-like receptor (TLR) signaling pathways in macrophages.[6]

Experimental Workflow and Logical Relationships

The process of studying the pharmacokinetics of deuterated trimebutine metabolites follows a logical progression from synthesis to in vivo analysis.

Conclusion

The use of deuterium-labeled compounds has been a valuable tool in understanding the metabolic pathways of trimebutine. The available evidence indicates that deuteration can shift the metabolic preference away from N-demethylation and towards conjugation, which could have significant implications for the drug's efficacy and side-effect profile. While detailed quantitative pharmacokinetic data for deuterated trimebutine itself remains to be fully elucidated in the public domain, the foundational studies provide a strong basis for further research. The experimental protocols and signaling pathway information presented in this guide offer a framework for scientists and drug development professionals to design and interpret future studies in this promising area of pharmaceutical research.

References

- 1. Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Trimebutine suppresses Toll-like receptor 2/4/7/8/9 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of trimebutine and Jo-1196 (fedotozine) with opioid receptors in the canine ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Dual effect of trimebutine on contractility of the guinea pig ileum via the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium Isotope Effects on Trimebutine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine (B1183), a spasmolytic agent used for functional gastrointestinal disorders, undergoes extensive first-pass metabolism, primarily through two competing pathways: N-demethylation and ester hydrolysis. The N-demethylation pathway, mediated in large part by the cytochrome P450 enzyme CYP3A4, represents a key target for metabolic stabilization. The strategic substitution of hydrogen with its heavy isotope, deuterium (B1214612), at the N-methyl groups offers a promising approach to attenuate the rate of this metabolic process. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making it more difficult for the enzyme to cleave. This guide provides a detailed overview of trimebutine metabolism, summarizes quantitative data from key studies, details relevant experimental protocols, and discusses the rationale and potential for creating a deuterated version of trimebutine with an improved pharmacokinetic profile.

Introduction to Trimebutine Metabolism

Trimebutine (2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate) is rapidly and extensively metabolized following oral administration, leading to low systemic exposure of the parent drug.[1][2] The primary metabolic transformations are:

-

N-demethylation: Sequential removal of the two methyl groups from the tertiary amine, producing the active metabolite N-desmethyltrimebutine (nortrimebutine) and subsequently N-didesmethyltrimebutine.[3] Nortrimebutine itself possesses pharmacological activity.[3] Studies suggest that CYP3A4 is a major enzyme responsible for this pathway.

-

Ester Hydrolysis: Cleavage of the ester bond to yield 3,4,5-trimethoxybenzoic acid and 2-dimethylamino-2-phenylbutanol.[4]

These two pathways compete, and the predominance of one over the other can be influenced by factors such as species and the lipophilicity of the substrate.[4] Subsequent to these initial steps, metabolites can undergo further conjugation, such as glucuronidation.[3]

The Rationale for Deuteration

The principle behind using deuterium in drug design is the Kinetic Isotope Effect (KIE) . The C-D bond has a lower vibrational energy and is stronger than a C-H bond.[5] For a metabolic reaction where the cleavage of a C-H bond is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the reaction rate.[6]

In the case of trimebutine, the N-demethylation pathway is a prime candidate for deuteration. By replacing the hydrogen atoms on the N-methyl groups with deuterium (to create, for example, a trimebutine-d6 analog), the rate of CYP3A4-mediated metabolism at this position is expected to decrease. This could lead to several potential pharmacokinetic advantages:

-

Increased Parent Drug Exposure: A slower metabolic rate would increase the half-life (t½) and area-under-the-curve (AUC) of trimebutine.

-

Reduced Metabolite Load: The formation of N-desmethyltrimebutine would be slowed.

-

Improved Bioavailability: Attenuating first-pass metabolism could increase the amount of active parent drug reaching systemic circulation.

Visualization of Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways of trimebutine and a typical experimental workflow for studying its metabolism using isotopic labeling.

Caption: Metabolic pathways of Trimebutine.

Caption: Workflow for a deuterium-tracer metabolism study.

Quantitative Data from Isotopic Labeling Studies

Table 1: Relative Abundance of Urinary Alcohol-Moiety Metabolites in Dogs [4]

| Compound Administered | Metabolite II (Unchanged Alcohol) | Metabolite III (Mono-demethylated) | Metabolite IV (Di-demethylated) | Inferred Primary Pathway |

| Trimebutine (I) | + | +++ | ++ | N-Demethylation |

| Alcohol-d3 (II-d3) | +++ | ++ | + | Conjugation > N-Demethylation |

(Relative abundance denoted by +, ++, +++)

Table 2: In Vitro Metabolic Activities in Liver & Intestinal Preparations [4]

| Species | Ester Hydrolyzing Activity | N-Demethylating Activity | Conjugating Activity |

| Rat | High | High | Low |

| Dog | Low | Low | High |

Experimental Protocols

The following protocols are based on the methodologies described in the literature for studying trimebutine metabolism.[4]

In Vivo Animal Studies (Rat and Dog Model)

-

Test Articles: Trimebutine maleate (B1232345) and a deuterated version of its hydrolyzed metabolite, 2-dimethylamino-2-phenylbutanol-d3 (Alcohol-d3).

-

Animal Models: Male Wistar rats and male beagle dogs.

-

Administration: Simultaneous oral administration of trimebutine (50 µmol/kg) and Alcohol-d3 (10 µmol/kg) suspended in a 0.5% gum arabic solution.

-

Sample Collection: Urine was collected for 24 hours post-administration using metabolism cages. Samples were stored frozen until analysis.

-

Sample Preparation for Analysis:

-

An aliquot of urine is adjusted to pH 9.5 with sodium carbonate.

-

Internal standard (e.g., an analog compound) is added.

-

Metabolites are extracted with an organic solvent like dichloromethane.

-

The organic layer is evaporated to dryness under a stream of nitrogen.

-

The residue is derivatized (e.g., with trifluoroacetic anhydride) to improve chromatographic properties and mass spectrometric sensitivity.

-

-

Analysis: The derivatized extract is analyzed by Gas Chromatography/Mass Spectrometry (GC/MS) to separate and quantify the parent alcohol-moiety metabolites and their demethylated products.

In Vitro Metabolism (Liver Microsomes)

-

Preparation of Microsomes:

-

Livers and small intestines are excised from rats and dogs.

-

Tissues are homogenized in a cold buffer solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).

-

The homogenate is centrifuged at 9,000g for 20 minutes to remove cell debris (supernatant is the S9 fraction).

-

The S9 fraction is then ultracentrifuged at 105,000g for 60 minutes. The resulting pellet is the microsomal fraction.

-

The pellet is washed, re-suspended in buffer, and protein concentration is determined (e.g., by the Lowry method).

-

-

Incubation for N-demethylation:

-

The incubation mixture contains: liver microsomes (e.g., 0.5 mg protein/mL), substrate (trimebutine), and a buffer solution.

-

The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

The mixture is incubated in a shaking water bath at 37°C for a specified time (e.g., 20 minutes).

-

The reaction is terminated by adding a quenching solvent (e.g., ice-cold acetone).

-

-

Analysis: The amount of metabolite (e.g., N-desmethyltrimebutine) formed is quantified, often by measuring the production of formaldehyde (B43269) using a specific colorimetric reagent (e.g., Nash's reagent).

Conclusion and Future Directions

The metabolism of trimebutine is well-characterized, with N-demethylation and ester hydrolysis being the principal pathways. The use of deuterium-labeled tracers has been instrumental in elucidating the competitive nature of these routes in different species.[4] While these studies did not focus on creating a metabolically stable deuterated drug, they laid the essential groundwork.

The logical next step in drug development would be the synthesis and evaluation of trimebutine deuterated at the N-methyl positions (trimebutine-d6). Such a compound is predicted to exhibit a significant kinetic isotope effect, leading to attenuated CYP3A4-mediated N-demethylation. This would likely result in an improved pharmacokinetic profile, characterized by a longer half-life and greater systemic exposure of the parent compound. Future research should focus on head-to-head in vitro microsomal stability assays and in vivo pharmacokinetic studies comparing trimebutine with its deuterated analog to quantify the therapeutic potential of this modification.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-Benzyl N-Demethyl Trimebutine-d5 (CAS: 1330189-05-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Benzyl N-Demethyl Trimebutine-d5, a deuterated analog of a Trimebutine (B1183) metabolite. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visualizations to support its application in scientific research, particularly in pharmacokinetic and metabolic studies.

Core Compound Information

N-Benzyl N-Demethyl Trimebutine-d5 is a stable isotope-labeled compound used as an intermediate in the preparation of labeled Trimebutine metabolites. Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of Trimebutine and its metabolites in biological matrices.

Physicochemical Properties

| Property | Value |

| CAS Number | 1330189-05-3 |

| Molecular Formula | C₂₈H₂₈D₅NO₅ |

| Molecular Weight | 468.60 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol (B129727), Acetonitrile (B52724), DMSO, and Dichloromethane |

| Storage | Store at 2-8°C, protected from light |

Scientific Context: Trimebutine and its Metabolism

To understand the application of N-Benzyl N-Demethyl Trimebutine-d5, it is essential to be familiar with the pharmacology of its parent compound, Trimebutine.

Trimebutine is a gastrointestinal motility regulator used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] Its mechanism of action is complex, primarily involving interaction with peripheral opioid receptors (μ, δ, and κ) and modulation of ion channels (calcium and potassium) in the smooth muscle of the gut.[1]

Trimebutine undergoes extensive first-pass metabolism in the liver, with two primary pathways:

-

N-demethylation: This process leads to the formation of N-desmethyltrimebutine (nor-trimebutine), which is the main active metabolite.[1]

-

Ester hydrolysis: This pathway results in the cleavage of the ester bond.[2][3]

The deuterated internal standard, N-Benzyl N-Demethyl Trimebutine-d5, is designed to mimic the behavior of the N-demethylated metabolite during sample analysis, ensuring accurate quantification.

Trimebutine Signaling and Metabolic Pathways

The following diagrams illustrate the key signaling and metabolic pathways of Trimebutine.

Caption: Trimebutine's multifaceted signaling pathway in gastrointestinal smooth muscle cells.

Caption: Primary metabolic pathways of Trimebutine in the liver.

Experimental Protocols

N-Benzyl N-Demethyl Trimebutine-d5 is ideally suited as an internal standard for the quantification of Trimebutine's active metabolite, N-desmethyltrimebutine, in biological samples. Below is a representative experimental protocol for LC-MS/MS analysis.

Quantification of N-desmethyltrimebutine in Human Plasma

Objective: To determine the concentration of N-desmethyltrimebutine in human plasma samples using a validated LC-MS/MS method with N-Benzyl N-Demethyl Trimebutine-d5 as an internal standard.

Materials:

-

Human plasma (K₂EDTA as anticoagulant)

-

N-desmethyltrimebutine reference standard

-

N-Benzyl N-Demethyl Trimebutine-d5 (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of N-desmethyltrimebutine and the IS in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the N-desmethyltrimebutine stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | N-desmethyltrimebutine: [Precursor ion]⁺ → [Product ion]⁺IS (d5): [Precursor ion+5]⁺ → [Product ion]⁺ |

| Collision Energy | Optimized for each transition |

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.

-

Determine the concentration of N-desmethyltrimebutine in the unknown samples by interpolation from the calibration curve.

Experimental Workflow Diagram

Caption: A typical workflow for the quantification of N-desmethyltrimebutine in plasma.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Trimebutine and its active metabolite, N-desmethyltrimebutine, obtained from various studies. These values can vary depending on the study population and dosage.

Pharmacokinetic Parameters of Trimebutine (200 mg oral dose)

| Parameter | Value | Reference |

| Tmax (h) | 0.88 | [1] |

| Cmax (ng/mL) | Varies significantly | - |

| t½ (h) | 2.77 | [1] |

| Oral Bioavailability (%) | ~100 (maleate salt) | [1] |

Pharmacokinetic Parameters of N-desmethyltrimebutine (after 200 mg Trimebutine oral dose)

| Parameter | Value | Reference |

| Tmax (h) | 1.0 - 2.0 | [4] |

| Cmax (ng/mL) | ~700 - 1500 | [4] |

| t½ (h) | 7.0 - 11.0 | [4] |

| AUC₀-t (ng·h/mL) | ~3000 - 6000 | [4] |

Note: Cmax and AUC values for N-desmethyltrimebutine are significantly higher than those of the parent drug due to extensive first-pass metabolism.

Conclusion

N-Benzyl N-Demethyl Trimebutine-d5 is a critical tool for researchers and drug development professionals engaged in the study of Trimebutine. Its use as an internal standard in LC-MS/MS assays allows for the generation of highly accurate and precise pharmacokinetic and metabolic data for Trimebutine's primary active metabolite. This technical guide provides the foundational knowledge and procedural outlines necessary for the effective implementation of this deuterated compound in a research setting.

References

- 1. Trimebutine - Wikipedia [en.wikipedia.org]

- 2. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of N-Benzyl N-Demethyl Trimebutine-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of N-Benzyl N-Demethyl Trimebutine-d5. This compound is a deuterated and benzyl-protected synthetic intermediate of N-monodesmethyltrimebutine (nortrimebutine), the principal and pharmacologically active metabolite of Trimebutine (B1183). While N-Benzyl N-Demethyl Trimebutine-d5 itself is not biologically active, its relevance lies in its role as a labeled precursor for studying nortrimebutine. This document will, therefore, focus on the well-documented biological activities of nortrimebutine, including its mechanism of action, effects on various physiological systems, and relevant experimental data.

Introduction: From Trimebutine to its Active Metabolite

Trimebutine is a spasmolytic agent utilized in the treatment of irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.[1][2] It exerts its effects through a complex mechanism involving interactions with opioid receptors and ion channels in the gastrointestinal tract.[3] Following oral administration, Trimebutine undergoes extensive first-pass metabolism in the liver, leading to the formation of its primary active metabolite, N-monodesmethyltrimebutine, also known as nortrimebutine.[2][4][5][6] Nortrimebutine is largely responsible for the sustained therapeutic effects of Trimebutine.[5]

The subject of this guide, N-Benzyl N-Demethyl Trimebutine-d5, is a stable isotope-labeled synthetic intermediate. The deuterium (B1214612) labeling (-d5) facilitates its use in pharmacokinetic and metabolic studies, while the N-benzyl group serves as a protecting group during chemical synthesis. For the purpose of understanding its biological relevance, this guide will focus on the activity of the de-benzylated and non-deuterated form, nortrimebutine.

Metabolic Pathway of Trimebutine

Trimebutine is rapidly absorbed and metabolized, with nortrimebutine being the major pharmacologically active metabolite.[4][5] The metabolic cascade can proceed through sequential N-demethylation and hydrolysis.

Caption: Metabolic pathway of Trimebutine.

Mechanism of Action of Nortrimebutine

Nortrimebutine shares and, in some cases, enhances the multimodal mechanism of action of its parent compound, Trimebutine. Its effects are primarily mediated through interactions with ion channels and opioid receptors.

Interaction with Ion Channels

A significant aspect of nortrimebutine's activity is its ability to modulate various ion channels, contributing to its local anesthetic and spasmolytic effects.

-

Sodium Channels: Nortrimebutine is a potent blocker of voltage-gated sodium channels.[7] This action is believed to underlie its local anesthetic properties and its ability to reduce visceral hypersensitivity, a key feature of IBS.[8]

-

Potassium Channels: Trimebutine has been shown to have limited effects on potassium currents.[7]

-

Calcium Channels: While Trimebutine inhibits L-type calcium channels at high concentrations, studies on nortrimebutine's specific effects on calcium channels are less detailed but it is presumed to contribute to the overall effect on smooth muscle contractility.[1]

Caption: Nortrimebutine's action on sodium channels.

Opioid Receptor Modulation

Both Trimebutine and nortrimebutine act as agonists at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors in the gastrointestinal tract.[1][2][3] This interaction is crucial for the regulation of intestinal motility, where it can either stimulate or inhibit contractions depending on the physiological state of the gut.[2]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data from preclinical studies on nortrimebutine and its parent compound, Trimebutine.

Table 1: Affinity for Sodium Channels

| Compound | Target | Assay | Ki (μM) | Reference |

| Nortrimebutine (nor-TMB) | Sodium Channels | [3H]batrachotoxin displacement | 0.73 ± 0.02 | [7] |

| Trimebutine (TMB) | Sodium Channels | [3H]batrachotoxin displacement | 2.66 ± 0.15 | [7] |

| Bupivacaine | Sodium Channels | [3H]batrachotoxin displacement | 7.1 ± 0.9 | [7] |

Table 2: Inhibition of Ion Currents and Neurotransmitter Release

| Compound | Effect | IC50 (μM) | Experimental Model | Reference |

| Nortrimebutine (nor-TMB) | Block of sodium currents | 1.23 ± 0.19 | Rat dorsal root ganglia neurons | [7] |

| Trimebutine (TMB) | Block of sodium currents | 0.83 ± 0.09 | Rat dorsal root ganglia neurons | [7] |

| Nortrimebutine (nor-TMB) | Block of veratridine-induced glutamate release | 8.5 | Rat spinal cord slices | [7] |

| Trimebutine (TMB) | Block of veratridine-induced glutamate release | >100 (50% inhibition at 100 μM) | Rat spinal cord slices | [7] |

| Trimebutine (TMB) | Block of potassium currents | 23 ± 6 (at 10 μM) | Rat dorsal root ganglia neurons | [7] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following outlines the key experimental protocols used to characterize the biological activity of nortrimebutine.

Radioligand Binding Assay for Sodium Channel Affinity

-

Objective: To determine the binding affinity of nortrimebutine to sodium channels.

-

Methodology:

-

Preparation of rat cerebral cortex membranes.

-

Incubation of membranes with the radioligand [3H]batrachotoxin in the presence of various concentrations of the test compound (nortrimebutine, Trimebutine, or bupivacaine).

-

Separation of bound and free radioligand by filtration.

-

Quantification of radioactivity using liquid scintillation counting.

-

Calculation of the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Patch-Clamp Electrophysiology for Ion Channel Blockade

-

Objective: To measure the inhibitory effect of nortrimebutine on sodium and potassium currents.

-

Methodology:

-

Isolation and culture of dorsal root ganglia neurons from rats.

-

Whole-cell patch-clamp recordings to measure ionic currents.

-

Application of voltage protocols to elicit sodium or potassium currents.

-

Perfusion of the cells with varying concentrations of nortrimebutine or Trimebutine.

-

Measurement of the reduction in current amplitude to determine the half-maximal inhibitory concentration (IC50).

-

Glutamate Release Assay

-

Objective: To assess the effect of nortrimebutine on neurotransmitter release.

-

Methodology:

-

Preparation of rat spinal cord slices.

-

Pre-incubation of slices with the test compound (nortrimebutine or Trimebutine).

-

Stimulation of glutamate release using veratridine.

-

Collection of the superfusate.

-

Quantification of glutamate concentration in the superfusate using high-performance liquid chromatography (HPLC).

-

Calculation of the IC50 value for the inhibition of glutamate release.

-

Caption: Workflow for Glutamate Release Assay.

Conclusion

N-Benzyl N-Demethyl Trimebutine-d5 is a valuable research tool for studying the pharmacokinetics and metabolism of Trimebutine. The biological activity of its de-protected and non-deuterated counterpart, nortrimebutine, is of significant pharmacological interest. Nortrimebutine exhibits a multimodal mechanism of action, primarily through the blockade of voltage-gated sodium channels and modulation of peripheral opioid receptors. These actions contribute to its efficacy in managing symptoms of irritable bowel syndrome and other gastrointestinal motility disorders. Further research into the specific effects of nortrimebutine on different ion channel subtypes and its downstream signaling pathways will continue to enhance our understanding of its therapeutic potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Trimebutine - Wikipedia [en.wikipedia.org]

- 3. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Trimebutine Maleate? [synapse.patsnap.com]

- 6. Trimebutine [medbox.iiab.me]

- 7. Pharmacological properties of trimebutine and N-monodesmethyltrimebutine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: N-Benzyl N-Demethyl Trimebutine-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Benzyl N-Demethyl Trimebutine-d5, a deuterated internal standard essential for the accurate quantification of trimebutine (B1183) and its metabolites in complex biological matrices. This document outlines its chemical properties, lists reputable suppliers, and offers a detailed, representative experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Core Compound Information

N-Benzyl N-Demethyl Trimebutine-d5 is the deuterium-labeled analog of N-Benzyl N-Demethyl Trimebutine, a metabolite of the gastrointestinal motility modulator, Trimebutine. The incorporation of five deuterium (B1214612) atoms provides a stable mass shift, making it an ideal internal standard for isotope dilution mass spectrometry. Its use is critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative methods.

Supplier and Product Information

The following table summarizes key information from various suppliers of N-Benzyl N-Demethyl Trimebutine-d5 for research purposes. Please note that availability and product details are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity/Grade | Notes |

| Santa Cruz Biotechnology | 1330189-05-3[1] | C₂₈H₂₈D₅NO₅[1] | 468.6 g/mol [1] | Research Grade | Biochemical for proteomics research. |

| MyBioSource | 1330189-05-3 | C₂₈H₂₈D₅NO₅ | 468.6 g/mol | Research Grade[2] | For metabolic research studies.[2] |

| Pharmaffiliates | 1330189-05-3[3] | C₂₈H₂₈D₅NO₅[3][4] | 468.60 g/mol [3][4] | High Purity | Intermediate in the preparation of labeled Trimebutine metabolites.[3] |

| Clinivex | 1330189-05-3[5] | C₂₈H₂₈D₅NO₅ | 468.6 g/mol | Reference Standard | For laboratory and research use only.[5] |

| MedChemExpress | 1330189-05-3[6] | C₂₈H₂₈D₅NO₅ | 468.6 g/mol | >98% | Deuterium labeled N-Benzyl N-Demethyl Trimebutine.[6] |

| LGC Standards | 1330189-05-3[7] | C₂₈H₂₈D₅NO₅ | 468.6 g/mol | Neat | - |

| United States Biological | 1330189-05-3 | C₂₈H₂₈D₅NO₅ | 468.6 g/mol | Research Grade | White Solid. |

| ChemicalBook | 1330189-05-3[8] | C₂₈H₃₃NO₅ | 463.57 g/mol | - | Lists various suppliers. |

Metabolic Pathway of Trimebutine

Trimebutine undergoes extensive first-pass metabolism in the liver. The primary active metabolite is Nortrimebutine (N-monodesmethyltrimebutine).[9] Further demethylation can occur, and hydrolysis of the ester bond is another key metabolic step.[9]

Experimental Protocols

While a specific, validated protocol for N-Benzyl N-Demethyl Trimebutine-d5 is proprietary to the developing laboratory, a general and representative experimental workflow for the quantification of a target analyte in a biological matrix using a deuterated internal standard is provided below. This protocol is based on standard bioanalytical methods utilizing protein precipitation and LC-MS/MS.

Objective

To accurately quantify the concentration of a target analyte (e.g., N-Benzyl N-Demethyl Trimebutine) in a biological sample (e.g., plasma, urine) using N-Benzyl N-Demethyl Trimebutine-d5 as an internal standard.

Materials and Reagents

-

Biological matrix (e.g., human plasma)

-

Target analyte standard

-

N-Benzyl N-Demethyl Trimebutine-d5 (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Microcentrifuge tubes

-

Autosampler vials

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target analyte and the deuterated internal standard in methanol.

-

Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards.

-

Internal Standard Spiking Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 50 ng/mL) with acetonitrile. This will be used for protein precipitation.

Sample Preparation (Protein Precipitation)

-

Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of a blank diluent (to maintain volume consistency).

-

Spiking: Add 300 µL of the internal standard spiking solution (in cold acetonitrile) to each tube.

-

Precipitation: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Data Analysis

-

Peak Integration: Integrate the peak areas for the analyte and the internal standard for each sample.

-

Ratio Calculation: Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Quantification: Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative bioanalytical assay.

References

- 1. scbt.com [scbt.com]

- 2. mybiosource.com [mybiosource.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clinivex.com [clinivex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-Benzyl N-Demethyl Trimebutine-d5 | LGC Standards [lgcstandards.com]

- 8. 1330189-05-3 CAS Manufactory [chemicalbook.com]

- 9. go.drugbank.com [go.drugbank.com]

A Technical Guide to N-Benzyl N-Demethyl Trimebutine-d5 in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Benzyl N-Demethyl Trimebutine-d5, a deuterated metabolite of Trimebutine, and its application as an internal standard in quantitative proteomics research. While direct proteomics studies featuring this specific molecule are not extensively published, this guide extrapolates its use based on the established principles of stable isotope labeling with mass spectrometry.

Introduction

N-Benzyl N-Demethyl Trimebutine-d5 is the deuterium-labeled form of N-Benzyl N-Demethyl Trimebutine, a metabolite of the gastrointestinal motility regulator, Trimebutine.[1][2] The incorporation of five deuterium (B1214612) atoms (d5) results in a mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in complex biological samples.[3] In proteomics, such stable isotope-labeled standards are crucial for achieving high accuracy and precision in quantifying protein and peptide modifications, as well as in pharmacokinetic and metabolic studies of the parent drug.[2][4]

Core Applications in Proteomics

The primary application of N-Benzyl N-Demethyl Trimebutine-d5 in a proteomics context is as an internal standard for quantitative mass spectrometry. Its utility stems from its chemical identity to the endogenous analyte, ensuring identical ionization efficiency and chromatographic behavior, while its mass difference allows for distinct detection.

Key applications include:

-

Pharmacokinetic Studies: Quantifying the concentration of Trimebutine metabolites in biological fluids (plasma, urine) and tissues over time to understand the drug's absorption, distribution, metabolism, and excretion (ADME).

-

Metabolite Identification and Quantification: Accurately measuring the levels of specific drug metabolites to assess metabolic pathways and rates.

-

Drug Monitoring: Ensuring therapeutic drug levels are maintained and avoiding toxicity.

While not directly a tool for global proteomics (i.e., identifying and quantifying thousands of proteins), it is a critical reagent in targeted proteomics and metabolomics studies that are often integrated with broader proteomics experiments to understand a drug's mechanism of action and effects on the proteome.

Quantitative Data Presentation

The utility of N-Benzyl N-Demethyl Trimebutine-d5 is demonstrated in its application for generating precise quantitative data. Below is a hypothetical table illustrating how data from a typical LC-MS/MS experiment using this internal standard might be presented.

| Analyte | Sample ID | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (ng/mL) | % RSD |

| N-Benzyl N-Demethyl Trimebutine | QC_Low | 15,234 | 150,876 | 5.2 | 4.8 |

| N-Benzyl N-Demethyl Trimebutine | QC_Mid | 78,912 | 151,234 | 25.8 | 3.5 |

| N-Benzyl N-Demethyl Trimebutine | QC_High | 356,789 | 149,987 | 101.3 | 2.1 |

| N-Benzyl N-Demethyl Trimebutine | Sample_01 | 45,678 | 150,112 | 15.2 | N/A |

| N-Benzyl N-Demethyl Trimebutine | Sample_02 | 112,345 | 152,034 | 37.0 | N/A |

This table represents example data for illustrative purposes.

Experimental Protocols

A detailed methodology for a targeted quantitative analysis using N-Benzyl N-Demethyl Trimebutine-d5 as an internal standard is provided below.

Objective: To quantify the concentration of N-Benzyl N-Demethyl Trimebutine in human plasma samples.

Materials:

-

N-Benzyl N-Demethyl Trimebutine (analyte standard)

-

N-Benzyl N-Demethyl Trimebutine-d5 (internal standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges

Protocol:

-

Standard and Internal Standard Preparation:

-

Prepare stock solutions of the analyte and internal standard in methanol (B129727) at 1 mg/mL.

-

Create a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a working internal standard solution of N-Benzyl N-Demethyl Trimebutine-d5 at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation & SPE):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Condition an SPE cartridge according to the manufacturer's protocol.

-

Load the supernatant from the centrifugation step onto the SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analyte and internal standard with the elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the sample in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-Benzyl N-Demethyl Trimebutine: Determine precursor and product ions (e.g., Q1: m/z 464.3 -> Q3: m/z [product ion]).

-

N-Benzyl N-Demethyl Trimebutine-d5: Q1: m/z 469.3 -> Q3: m/z [corresponding product ion].

-

-

Optimize collision energy and other MS parameters.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard for all samples, calibrators, and quality controls.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Signaling Pathway of Parent Compound: Trimebutine

The parent compound, Trimebutine, exerts its effects on the gastrointestinal tract through a complex mechanism involving opioid receptors and the modulation of ion channels.[5][6]

Caption: Mechanism of action of Trimebutine on GI motility.

Experimental Workflow for Quantitative Proteomics

The following diagram illustrates a typical workflow for a targeted quantitative proteomics experiment using a stable isotope-labeled internal standard.

Caption: Workflow for targeted quantification using an internal standard.

Conclusion

N-Benzyl N-Demethyl Trimebutine-d5 serves as a valuable tool in the field of proteomics and metabolomics, particularly for the precise and accurate quantification of its non-labeled analogue. Its use as an internal standard is fundamental to robust analytical method development for pharmacokinetic and drug metabolism studies. The methodologies and workflows described in this guide provide a framework for researchers to effectively utilize this and other stable isotope-labeled compounds in their research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US20140081019A1 - Process for the preparation of deuterated compounds containing n-alkyl groups - Google Patents [patents.google.com]

- 5. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Trimebutine and its Metabolites in Human Plasma using LC-MS/MS with a Novel Deuterated Internal Standard

For research, scientific, and drug development professionals.

Abstract

This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of trimebutine (B1183) (TMB) and its primary active metabolite, N-desmethyltrimebutine (nor-TMB), in human plasma. The method utilizes a novel stable isotope-labeled internal standard, N-Benzyl N-Demethyl Trimebutine-d5, to ensure high accuracy and precision. A streamlined protein precipitation-based sample preparation protocol allows for high-throughput analysis, making this method ideal for pharmacokinetic studies in drug development. The method was validated according to regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.

Introduction

Trimebutine is a non-competitive spasmolytic agent that acts directly on the smooth muscle of the gastrointestinal tract.[1][2] It is widely prescribed for the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. The clinical efficacy of trimebutine is attributed to both the parent drug and its active metabolites, primarily N-desmethyltrimebutine (nor-TMB) and N-didemethyltrimebutine.[3][4] Accurate and reliable quantification of trimebutine and its metabolites in biological matrices is crucial for pharmacokinetic and bioavailability studies.

This application note describes a sensitive and selective LC-MS/MS method for the simultaneous determination of trimebutine and nor-TMB in human plasma. The use of a stable isotope-labeled internal standard, N-Benzyl N-Demethyl Trimebutine-d5, which is structurally similar to the analytes, minimizes variability due to matrix effects and sample processing, thereby enhancing the robustness and reliability of the assay. The simple protein precipitation extraction procedure is amenable to high-throughput automated sample processing.

Experimental Protocols

Materials and Reagents

-

Trimebutine Maleate (B1232345) reference standard

-

N-desmethyltrimebutine (nor-TMB) reference standard

-

N-Benzyl N-Demethyl Trimebutine-d5 (Internal Standard, IS)

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid, analytical grade

-

Human plasma (K2EDTA)

Standard Solutions

Stock solutions of trimebutine, nor-TMB (1 mg/mL), and the internal standard (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation

-

Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.

-

To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (containing N-Benzyl N-Demethyl Trimebutine-d5).

-

Vortex for 10 seconds to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

It has been noted that N-desmethyltrimebutine can form an unstable glucuronide conjugate in vivo.[5][6] For the determination of total nor-TMB, an acidification step can be introduced to hydrolyze the glucuronide.[5][6] This involves the addition of a small volume of a strong acid (e.g., perchloric acid) to the plasma sample and incubation prior to protein precipitation.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 or equivalent |

| Column | Sun Fire C18, 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Gradient | See Table 1 |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

Table 1: Gradient Elution Program

| Time (min) | %A | %B |

|---|---|---|

| 0.0 | 95 | 5 |

| 1.0 | 70 | 30 |

| 2.5 | 10 | 90 |

| 3.5 | 10 | 90 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry:

| Parameter | Condition |

| MS System | SCIEX API 4000 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 30 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions and Compound-Dependent Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

|---|---|---|---|---|

| Trimebutine | 388.2 | 165.1 | 80 | 35 |

| nor-TMB | 374.2 | 165.1 | 80 | 35 |

| N-Benzyl N-Demethyl Trimebutine-d5 (IS) | 468.6 | 165.1 | 85 | 40 |

Data Presentation

The method was validated over a concentration range of 0.5-500 ng/mL for both trimebutine and nor-TMB in human plasma. The calibration curves were linear with a correlation coefficient (r²) > 0.99.

Table 3: Summary of Method Validation Parameters

| Parameter | Trimebutine | nor-TMB |

|---|---|---|

| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 |

| Correlation Coefficient (r²) | > 0.998 | > 0.997 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 |

| Intra-day Precision (%RSD) | < 10% | < 12% |

| Inter-day Precision (%RSD) | < 11% | < 13% |

| Accuracy (% Bias) | Within ± 10% | Within ± 12% |

| Mean Recovery (%) | 95.2 | 92.8 |

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of trimebutine and its metabolites.

Caption: Simplified metabolic pathway of trimebutine.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of trimebutine and its active metabolite, nor-TMB, in human plasma. The method is sensitive, specific, and robust, with a simple and rapid sample preparation procedure. The use of the novel deuterated internal standard, N-Benzyl N-Demethyl Trimebutine-d5, ensures high accuracy and precision. This method is well-suited for high-throughput analysis in support of clinical and preclinical pharmacokinetic studies of trimebutine.

References

- 1. lifesciencesite.com [lifesciencesite.com]

- 2. [PDF] A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Trimebutine Analysis

These comprehensive application notes provide detailed protocols for the sample preparation of Trimebutine (B1183) and its metabolites from biological matrices, primarily human plasma. The described methods—Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE)—are suitable for researchers, scientists, and professionals in drug development and clinical analysis. The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors.

Introduction

Trimebutine is a non-competitive spasmolytic agent that regulates intestinal motility. Accurate quantification of Trimebutine and its primary active metabolite, N-monodesmethyltrimebutine (nor-Trimebutine), in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Sample preparation is a critical step to remove interfering substances from the matrix, such as proteins and phospholipids, and to concentrate the analytes of interest, thereby improving the accuracy and sensitivity of the analytical method. This document outlines three common sample preparation techniques: Liquid-Liquid Extraction, Protein Precipitation, and Solid-Phase Extraction.

Comparative Summary of Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, and the nature of the analytical method. Below is a summary of quantitative data for the different methods.

| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |

| Recovery | Trimebutine: ~58.2% - 90%[1][2] nor-Trimebutine: ~69.6%[1] | Trimebutine: ~72% - 102.4%[3] nor-Trimebutine: ~72% - 100.9%[4][3] | High and reproducible recoveries are generally expected, often >85%. Specific data for Trimebutine is not readily available in the literature, but this is a typical performance for optimized SPE methods. |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL (LC-MS/MS)[1] 20 ng/mL (HPLC-UV)[5] | 10 ng/mL (LC-MS/MS)[4] 0.5 µg/mL (for tablets, by HPLC)[6] | Expected to be in the low ng/mL range, comparable to or better than LLE, especially with analyte concentration steps. |

| Matrix Effect | Can be significant, but the "washing" steps can help remove some interferences. | Can be pronounced due to the co-extraction of endogenous components.[4] A study reported matrix effects of 145% for Trimebutine and 171% for nor-Trimebutine.[4] | Generally provides the cleanest extracts, significantly reducing matrix effects compared to LLE and PPT. |

| Throughput | Lower, more labor-intensive. | High, amenable to automation in 96-well plate formats. | Moderate to high, can be automated. |

| Solvent Consumption | High. | Moderate. | Lower compared to LLE. |

Experimental Protocols

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

-

Sample Aliquoting: Pipette 1.0 mL of human plasma into a clean centrifuge tube.

-

Internal Standard (IS) Addition: Add the internal standard solution (e.g., 20 µL of 10 µg/mL carbamazepine (B1668303) in methanol) and vortex for 30 seconds.

-

pH Adjustment (if necessary): Adjust the sample pH to an alkaline value (e.g., pH 10-11) using a suitable buffer or base to ensure Trimebutine is in its non-ionized form, enhancing its extraction into an organic solvent.

-

Extraction: Add 7.0 mL of an appropriate organic solvent (e.g., methylene (B1212753) chloride or a mixture of n-hexane and 2-pentanol).

-

Vortexing: Vortex the mixture vigorously for 30 seconds to 1 minute to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.

-

Centrifugation: Centrifuge the sample at 6000 x g for 15 minutes at 4°C to separate the aqueous and organic layers.[5]

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-